molecular formula C31H26FN3O3S B2880829 N-benzyl-2-((3-fluorobenzyl)thio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115405-69-0

N-benzyl-2-((3-fluorobenzyl)thio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2880829
CAS No.: 1115405-69-0
M. Wt: 539.63
InChI Key: MQRZCVJAFYCEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((3-fluorobenzyl)thio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C31H26FN3O3S and its molecular weight is 539.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-benzyl-2-((3-fluorobenzyl)thio)-3-(3-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115405-69-0) is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C31H26FN3O3SC_{31}H_{26}FN_3O_3S, with a molecular weight of 539.6 g/mol. The compound features a complex structure that includes a quinazoline backbone, a thioether moiety, and aromatic substituents, which are crucial for its biological activity.

Antidiabetic Activity

Recent studies have highlighted the potential of quinazoline derivatives as α-glucosidase inhibitors , which are crucial in managing diabetes by delaying carbohydrate digestion and absorption. For instance, related compounds in the quinazoline class demonstrated significant inhibitory effects on α-glucosidase with IC50 values ranging from 49.40 to 83.20 µM compared to acarbose (IC50 = 143.54 µM) . Although specific data on this compound's activity is limited, its structural similarities suggest it may exhibit comparable effects.

Anticancer Activity

Quinazolines are extensively studied for their anticancer properties . In vitro assays have shown that various quinazoline derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). For example, certain quinazoline derivatives exhibited IC50 values as low as 5.27 µM against MCF-7 cells . The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Antimycobacterial Activity

Another area of interest is the antimycobacterial activity of quinazolines. Research indicates that certain derivatives can exert significant effects against Mycobacterium tuberculosis by modulating targets involved in cofactor biosynthesis . While specific data for this compound is not yet available, the potential for similar activity exists based on its structural framework.

Structure–Activity Relationship (SAR)

The biological activity of quinazolines is often attributed to specific structural features:

  • Thioether Substituents : The presence of thioether groups can enhance lipophilicity and improve cell membrane permeability.
  • Aromatic Rings : Substituents on the aromatic rings can modulate interaction with biological targets, influencing potency and selectivity.
  • Quinazoline Core : The core structure itself is known for interacting with various enzymes and receptors involved in disease pathways.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antidiabetic Activity : A study synthesized multiple quinazoline derivatives showing promising α-glucosidase inhibition, suggesting a potential pathway for diabetes management .
  • Anticancer Effects : Research demonstrated that certain quinazoline derivatives could significantly inhibit tumor growth in various cancer cell lines, indicating their potential as anticancer agents .
  • Antimycobacterial Properties : Investigations into quinazoline-based antimycobacterial agents revealed their effectiveness against resistant strains of Mycobacterium tuberculosis .

Properties

IUPAC Name

N-benzyl-2-[(3-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-N-methyl-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26FN3O3S/c1-34(19-21-8-4-3-5-9-21)29(36)23-14-15-27-28(17-23)33-31(39-20-22-10-6-11-24(32)16-22)35(30(27)37)25-12-7-13-26(18-25)38-2/h3-18H,19-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRZCVJAFYCEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)F)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.